2-hydrazinyl-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-hydrazinyl-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H11N5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine ring structure, which is substituted with hydrazinyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 2-chloro-N,N-dimethylpyrimidin-4-amine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-N,N-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-hydrazinyl-N,N-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The dimethyl groups enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-hydrazinopyridine
- 2-hydrazinyl-N,6-dimethylpyrimidin-4-amine
- 2,5-dimethylpyrimidin-4-amine
Uniqueness
2-hydrazinyl-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both hydrazinyl and dimethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-hydrazinyl-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H11N5/c1-11(2)5-3-4-8-6(9-5)10-7/h3-4H,7H2,1-2H3,(H,8,9,10) |
InChI Key |
NZQLTZLDXLJGOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NN |
Origin of Product |
United States |
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